3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl group and a 4-methylpiperidin-1-yl ethoxy group
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the substitution of the chromen-4-one core with the 3,4-dimethoxyphenyl group using suitable reagents and catalysts.
Attachment of the 4-methylpiperidin-1-yl ethoxy group: This step involves the reaction of the intermediate compound with 4-methylpiperidin-1-yl ethoxy group under specific reaction conditions to yield the final product.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the chromen-4-one core or the phenyl ring are replaced with other groups using suitable reagents and catalysts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective properties.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one include other chromen-4-one derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities. Examples of similar compounds include:
3,4-dimethoxyphenylacetonitrile: Used as an intermediate in organic synthesis.
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Known for its enzyme inhibition properties.
(3,4-dimethoxyphenyl)-(2-methylpiperidin-1-yl)methanone:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5/c1-17-8-10-26(11-9-17)12-13-30-19-5-6-20-23(15-19)31-16-21(25(20)27)18-4-7-22(28-2)24(14-18)29-3/h4-7,14-17H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYYLHHZKWFBHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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